Blood group type 1 chain ALe(b)

Description

Overview of ABO and Lewis Antigens on Type 1 Chains

The synthesis of ABO and Lewis antigens occurs on precursor oligosaccharide chains, which are classified based on the linkage between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc). This article focuses on Type 1 chains , which are characterized by a galactose molecule linked to an N-acetylglucosamine in a β1-3 linkage (Galβ1-3GlcNAc). wordpress.comnih.gov Type 1 chains are predominantly found in secretions, in plasma as soluble molecules, and on the surface of various epithelial tissues. nih.govclsresource.com

The generation of ABO and Lewis antigens on these Type 1 chains is a stepwise enzymatic process:

H Antigen (Type 1): The process begins with the action of a fucosyltransferase encoded by the FUT2 gene (also known as the Secretor or Se gene). researchgate.netwikipedia.org This enzyme adds a fucose (Fuc) molecule to the terminal galactose of the Type 1 precursor chain, creating the H type 1 antigen (Fucα1-2Galβ1-3GlcNAc-R). researchgate.net Individuals with at least one functional Se allele are "secretors" and can produce H antigen in their secretions. wikipedia.org

Lewis Antigens (Lea and Leb): The FUT3 gene (or Le gene) encodes another fucosyltransferase that adds a fucose to the N-acetylglucosamine of the Type 1 chain. nih.govclsresource.com

If this enzyme acts on a Type 1 precursor chain that lacks the H antigen (in non-secretors, sese), it creates the Lewis a (Lea) antigen. wikipedia.org

If the H antigen is already present (in secretors, SeSe or Sese), the FUT3 enzyme can still add a fucose, resulting in the Lewis b (Leb) antigen. The Leb antigen is therefore a product of the combined action of the FUT2 and FUT3 enzymes. clsresource.comwikipedia.org The secretor enzyme (FUT2) is generally more efficient, so in individuals with both Le and Se genes, the Leb antigen is the predominant structure formed. wikipedia.org

A and B Antigens (Type 1): The final step is governed by the ABO gene. This gene has three main alleles: A, B, and O. nih.gov

The A allele encodes an N-acetylgalactosaminyltransferase, which adds an N-acetylgalactosamine (GalNAc) to the H antigen. wisc.eduresearchgate.net

The B allele encodes a galactosyltransferase, which adds a galactose (Gal) to the H antigen. wisc.eduresearchgate.net

The O allele is non-functional and adds no sugar. youtube.com

These A and B transferases act on the H type 1 antigen, creating the A type 1 and B type 1 antigens, respectively. nih.gov

| Gene | Enzyme | Function on Type 1 Chains | Resulting Antigen |

| FUT2 (Secretor) | Fucosyltransferase 2 | Adds Fucose to terminal Galactose | H type 1 |

| FUT3 (Lewis) | Fucosyltransferase 3 | Adds Fucose to N-acetylglucosamine | Lea (on precursor) or Leb (on H type 1) |

| ABO (A allele) | N-acetylgalactosaminyltransferase | Adds N-acetylgalactosamine to H type 1 | A type 1 |

| ABO (B allele) | Galactosyltransferase | Adds Galactose to H type 1 | B type 1 |

Contextualizing Blood Group Type 1 Chain ALe(b) within Histo-Blood Group Systems

The compound Blood group type 1 chain ALe(b) represents a complex intersection of the ABO and Lewis histo-blood group systems. Its synthesis requires the coordinated action of glycosyltransferases encoded by three distinct genetic loci: FUT2 (Secretor), FUT3 (Lewis), and the A allele of the ABO gene.

The biosynthesis of the ALe(b) structure proceeds as follows:

A Type 1 precursor chain serves as the initial substrate. researchgate.net

In a secretor-positive individual (genotype SeSe or Sese), the FUT2 enzyme adds a fucose to the terminal galactose, forming the H type 1 antigen . wikipedia.org

The FUT3 enzyme, encoded by the Le gene, then adds a second fucose, this time to the N-acetylglucosamine residue of the H type 1 antigen, creating the Lewis b (Leb) antigen . clsresource.comwikipedia.org

Finally, in an individual with blood type A, the A-transferase enzyme (encoded by the A allele) adds an N-acetylgalactosamine to the terminal galactose of the Leb structure (which still has the H antigen's fucose attached). nih.gov

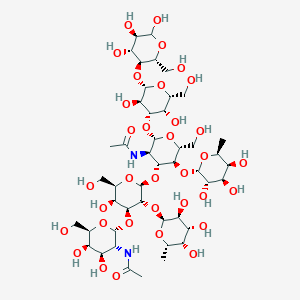

The resulting molecule, ALe(b), is a branched heptasaccharide that carries the antigenic determinants for three different blood group specificities simultaneously: A, Lewis b, and H. nih.gov Its full chemical structure is α-L-Fucp-(1->2)-[α-D-GalpNAc-(1->3)]-β-D-Galp-(1->3)-[α-L-Fucp-(1->4)]-β-D-GlcpNAc-(1->3)-β-D-Galp-(1->4)-D-Glcp. nih.gov The presence of this complex glycan on epithelial cells, particularly in the gastrointestinal tract, makes it a potential receptor for pathogens that have evolved to bind to specific host carbohydrate structures. nih.gov Research has shown that bacteria like Helicobacter pylori utilize histo-blood group antigens, such as Leb, to adhere to the gastric mucosa, influencing susceptibility to infection. nih.gov The ALe(b) structure, being a modified Leb antigen, is part of this landscape of potential microbial binding sites.

| Monosaccharide Component | Count in ALe(b) |

| Fucose (Fuc) | 2 |

| N-acetylgalactosamine (GalNAc) | 1 |

| Galactose (Gal) | 2 |

| N-acetylglucosamine (GlcNAc) | 1 |

| Glucose (Glc) | 1 |

| Total Monosaccharides | 7 |

Properties

Molecular Formula |

C46H78N2O34 |

|---|---|

Molecular Weight |

1203.1 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55)/t10-,11-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39+,40?,41+,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

QIGYQJIRYYXQCI-NJJYVYPVSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)NC(=O)C)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis Pathways of Blood Group Type 1 Chain Ale B

Precursor Oligosaccharide Chains and Their Structural Characteristics

The foundation for ALe(b) synthesis lies in the availability of specific precursor carbohydrate chains. These chains are systematically modified by enzymes to build the final, complex structure.

Type 1 Precursor Oligosaccharide: Galβ1-3GlcNAc-R Linkage

The initial substrate for the biosynthesis pathway is the Type 1 precursor oligosaccharide. frontiersin.orgnih.gov Its defining structural feature is a terminal galactose (Gal) linked to a subterminal N-acetylglucosamine (GlcNAc) via a β1-3 glycosidic bond (Galβ1-3GlcNAc-R). frontiersin.orgnih.govoup.com This Type 1 chain is predominantly found on glycoproteins and glycolipids on the surface of epithelial cells and is secreted into bodily fluids like saliva, milk, and digestive juices. frontiersin.orgnih.govnih.gov Its expression is largely restricted to epithelial tissues in humans. nih.gov

Role of H Type 1 Antigen as an Intermediate Substrate

The H type 1 antigen serves as a crucial intermediate in the pathway to ALe(b). frontiersin.orgnih.gov It is formed when the Type 1 precursor chain is acted upon by a specific fucosyltransferase. frontiersin.orgontosight.ai This enzyme adds a fucose (Fuc) molecule to the terminal galactose of the Type 1 precursor. frontiersin.orgontosight.ai The resulting structure, Fucα1-2Galβ1-3GlcNAc-R, is known as the H type 1 antigen. nih.gove-century.usmdpi.com This antigen is the essential foundation upon which both the A and the Lewis b determinants are added to form the ALe(b) structure. nih.govmdpi.comresearchgate.net Individuals who can produce this antigen in their secretions are known as "secretors". nih.gove-century.us

Glycosyltransferases and Their Catalytic Specificities in ALe(b) Synthesis

The synthesis of ALe(b) is orchestrated by a series of glycosyltransferase enzymes, each with a high degree of specificity for its substrate and the type of glycosidic bond it forms. The presence and activity of these enzymes determine the final blood group antigen expressed.

α(1,2)-Fucosyltransferases (FUT1 and FUT2)

Two homologous enzymes, FUT1 and FUT2, catalyze the addition of fucose in an α1-2 linkage to a terminal galactose, creating H antigens. frontiersin.orgyoutube.comnih.gov However, they exhibit distinct substrate specificities and tissue expression patterns. frontiersin.orgnih.gov FUT1 primarily acts on Type 2 chains (Galβ1-4GlcNAc-R), which are abundant on red blood cells. nih.gove-century.usnih.gov In contrast, FUT2 preferentially uses Type 1 chains as a substrate. frontiersin.org

The synthesis of the H type 1 antigen is catalyzed by the α(1,2)-fucosyltransferase known as FUT2, or the Secretor enzyme. frontiersin.orgnih.gove-century.us The FUT2 gene encodes this enzyme, which transfers an L-fucose molecule from a donor substrate (GDP-fucose) to the terminal galactose of a Type 1 chain. frontiersin.orgontosight.ai This reaction creates the H type 1 antigen, which is essential for the subsequent synthesis of A, B, and Lewis b antigens in secretions and on mucosal surfaces. nih.gove-century.usnih.gov Individuals with at least one functional FUT2 allele are termed "secretors" because they express H antigen in their bodily fluids. nih.gove-century.us Those with two non-functional FUT2 alleles are "non-secretors" and cannot produce H type 1 antigen, and therefore cannot synthesize ALe(b). nih.govnih.gov

α(1,3/4)-Fucosyltransferase (FUT3, Lewis Enzyme)

The final fucosylation step in creating the ALe(b) antigen is mediated by the α(1,3/4)-fucosyltransferase, commonly known as the Lewis enzyme, which is encoded by the FUT3 gene. oup.comwikipedia.orgnih.gov This enzyme is bifunctional, capable of adding fucose in either an α1-3 or α1-4 linkage. frontiersin.orgoup.com For the synthesis of Lewis antigens on a Type 1 chain, FUT3 catalyzes the transfer of a fucose from GDP-fucose to the N-acetylglucosamine (GlcNAc) residue in an α1-4 linkage. frontiersin.orgoup.com

The complete ALe(b) structure is formed through the combined action of the A-transferase (from the ABO gene) and the FUT3 enzyme on the H type 1 antigen intermediate. nih.gov The A-transferase adds an N-acetylgalactosamine (GalNAc) to the galactose of the H type 1 antigen, forming the A type 1 antigen. nih.govresearchgate.net Subsequently, the FUT3 enzyme adds a fucose to the GlcNAc of the A type 1 antigen, yielding the final ALe(b) structure. nih.gov Alternatively, FUT3 can first act on the H type 1 antigen to form the Le(b) antigen, which is then converted by the A-transferase to ALe(b). nih.gov

Table of Glycosyltransferases in ALe(b) Synthesis

| Enzyme (Gene) | Function | Substrate | Product |

|---|---|---|---|

| α(1,2)-Fucosyltransferase (FUT2) | Adds Fucose in α1-2 linkage to Galactose | Type 1 Precursor (Galβ1-3GlcNAc-R) | H Type 1 Antigen |

| A-transferase (ABO) | Adds N-acetylgalactosamine in α1-3 linkage to Galactose | H Type 1 Antigen | A Type 1 Antigen |

| α(1,3/4)-Fucosyltransferase (FUT3) | Adds Fucose in α1-4 linkage to N-acetylglucosamine | A Type 1 Antigen | ALe(b) |

Sequential Fucosylation Steps Leading to Le(a) and Le(b) Antigens

The formation of the foundational Lewis antigens, Le(a) and Le(b), from a type 1 precursor chain is a critical prerequisite for the synthesis of related complex antigens like ALe(b). This process is governed by the interplay of two distinct fucosyltransferases encoded by the FUT3 (Lewis) and FUT2 (Secretor) genes, located on chromosome 19. wikipedia.orgnih.govontosight.ai

The synthesis pathways are as follows:

Le(a) Antigen Synthesis : In individuals who possess a functional FUT3 gene (Le allele) but lack a functional FUT2 gene (are non-secretors, genotype sese), the fucosyltransferase 3 (FUT3) enzyme acts first. wikipedia.orgnih.gov FUT3 transfers a fucose residue from the donor substrate GDP-fucose in an α(1,4) linkage to the N-acetylglucosamine (GlcNAc) residue of the type 1 precursor chain. clsresource.comnih.govcreative-biolabs.com This single fucosylation step creates the Lewis a (Le(a)) antigen. wikipedia.org

Le(b) Antigen Synthesis : In individuals who have functional copies of both the FUT2 (Se allele) and FUT3 (Le allele) genes, the synthesis of Lewis b (Le(b)) occurs through a two-step fucosylation process. clsresource.comwikipedia.org

First, the α(1,2)-fucosyltransferase encoded by the FUT2 (Secretor) gene adds a fucose to the terminal galactose (Gal) of the type 1 precursor chain. This reaction forms the H type 1 antigen. clsresource.comnih.govcreative-biolabs.com

Subsequently, the FUT3 enzyme adds a second fucose, this time to the subterminal GlcNAc residue of the newly formed H type 1 antigen. clsresource.comcreative-biolabs.com The resulting difucosylated structure is the Lewis b (Le(b)) antigen. wikipedia.org

Individuals who are homozygous for a non-functional FUT3 allele (lele) cannot synthesize either Le(a) or Le(b) antigens. wikipedia.orgontosight.ai

Role of FUT3 in the Conversion of Type 1 A Antigen to ALe(b)

The fucosyltransferase 3 (FUT3), encoded by the FUT3 or Lewis (Le) gene, plays a pivotal role in the final step of ALe(b) synthesis. genecards.orggu.se Beyond its function in creating Le(a) and Le(b) antigens, FUT3 can utilize the type 1 A antigen as a substrate. genecards.orggu.se In this reaction, FUT3 catalyzes the transfer of a fucose residue to the N-acetylglucosamine (GlcNAc) of the A type 1 structure. This modification converts the A antigen into the compound antigen ALe(b). gu.se The resulting ALe(b) structures are typically found as glycolipids in the plasma, which are then adsorbed onto the red blood cell membrane. glycopedia.eugu.se

ABO Glycosyltransferases (GTA and GTB)

The ABO gene, located on chromosome 9, encodes the glycosyltransferases that are responsible for the final step in the synthesis of the A and B blood group antigens. nih.govnih.govnih.gov These enzymes, α(1,3)-N-acetylgalactosaminyltransferase (GTA) and α(1,3)-galactosyltransferase (GTB), are highly homologous, differing by only four amino acids, which dictates their specific donor substrate affinity. nih.govwikipedia.org They act upon a common precursor, the H antigen, transferring a specific sugar molecule to its terminal galactose residue. nih.govresearchgate.net

| Enzyme | Gene Allele | Donor Substrate | Product |

| A-transferase (GTA) | A | UDP-GalNAc | A antigen |

| B-transferase (GTB) | B | UDP-Gal | B antigen |

| Inactive protein | O | None | H antigen remains unmodified |

This table summarizes the function of the primary ABO gene products. nih.govwikipedia.orgproteopedia.org

α(1,3)-N-Acetylgalactosaminyltransferase (GTA) Action on H Type 1

The synthesis of the A antigen on type 1 chains is a crucial intermediate step in the formation of ALe(b). This reaction is catalyzed by the A-transferase (GTA), an α(1,3)-N-acetylgalactosaminyltransferase encoded by the A allele of the ABO gene. wikipedia.orgnih.gov In individuals expressing this enzyme, GTA transfers an N-acetylgalactosamine (GalNAc) molecule from the activated donor substrate, UDP-GalNAc, to the terminal galactose of the H type 1 antigen. glycopedia.eunih.govmdpi.com The H type 1 antigen itself is formed in secretory tissues and plasma by the action of the FUT2 enzyme on type 1 precursor chains. gu.sereactome.org The resulting A type 1 glycolipids are present in the plasma of individuals with the Secretor phenotype and can be adsorbed by red blood cells. gu.se

Sequential Action of GTA and FUT3 in ALe(b) Formation

The formation of the ALe(b) histo-blood group antigen is a clear example of sequential enzymatic action. The process requires the coordinated activity of glycosyltransferases from two different gene families.

Step 1: H Type 1 Formation: The α(1,2)-fucosyltransferase (FUT2 or Secretor enzyme) first creates the H type 1 antigen from a type 1 precursor chain. nih.govgu.se

Step 2: A Type 1 Antigen Synthesis: The α(1,3)-N-acetylgalactosaminyltransferase (GTA or A-transferase) then acts on the H type 1 antigen, adding a GalNAc residue to form the A type 1 antigen. nih.govmdpi.com

Step 3: ALe(b) Antigen Synthesis: Finally, the α(1,3/1,4)-fucosyltransferase (FUT3 or Lewis enzyme) adds a fucose residue to the GlcNAc of the A type 1 antigen, completing the synthesis of the ALe(b) structure. genecards.orggu.se

This entire pathway is contingent on an individual having the A, Se, and Le alleles, which code for functional GTA, FUT2, and FUT3 enzymes, respectively. nih.govwikipedia.orggenecards.org

Enzymatic Competition and Efficiency in Histo-Blood Group Synthesis

The biosynthesis of histo-blood group antigens is a dynamic process characterized by competition between different glycosyltransferases for common substrates. glycopedia.eunih.gov The final profile of antigens expressed by an individual is determined not only by the presence of specific enzymes but also by their relative efficiency and concentration in the Golgi apparatus. glycopedia.eu

In the context of the Lewis system, a notable competition exists between the FUT2 (Secretor) and FUT3 (Lewis) enzymes for the same type 1 precursor chain. nih.gov Research indicates that the FUT2 enzyme is generally more efficient than the FUT3 enzyme. wikipedia.org Consequently, in individuals who are Le(a-b+), most of the type 1 precursor is first converted to H type 1 antigen by FUT2, which is then rapidly fucosylated by FUT3 to form Le(b). This high efficiency of FUT2 is why it is often difficult to detect the Le(a) antigen in Le(b)-positive individuals. wikipedia.org

The synthesis of ALe(b) also involves enzymatic competition. For ALe(b) to be formed, the GTA enzyme must first convert the H type 1 antigen into the A type 1 antigen before the substrate is otherwise used. Subsequently, the FUT3 enzyme must fucosylate the A type 1 antigen. The relative activities of GTA and FUT3, along with other competing glycosyltransferases, will influence the quantity of ALe(b) antigen produced. nih.govgu.se

Substrate Specificities of Fucosyltransferases and Glycosyltransferases

The orderly synthesis of complex carbohydrate structures like ALe(b) depends on the precise substrate specificity of each enzyme involved. Glycosyltransferases exhibit high specificity for both the sugar donor molecule and the acceptor substrate. nih.govyoutube.com

Fucosyltransferase Specificities: The fucosyltransferases involved in Lewis antigen synthesis demonstrate specificity for both the linkage they create and the precursor chain they act upon. oup.comwikipedia.org

| Enzyme | Gene | Acceptor Substrate | Linkage Formed | Product |

| H-transferase | FUT1 | Type 2 Chain | α(1,2) to Gal | H antigen (on red cells) |

| Secretor transferase | FUT2 | Type 1 Chain | α(1,2) to Gal | H type 1 antigen |

| Lewis transferase | FUT3 | Type 1 Chain | α(1,4) to GlcNAc | Le(a) antigen |

| Lewis transferase | FUT3 | H Type 1 Chain | α(1,4) to GlcNAc | Le(b) antigen |

| Lewis transferase | FUT3 | Type 1 A Antigen | α(1,4) to GlcNAc | ALe(b) antigen |

This table outlines the primary substrate specificities of the fucosyltransferases involved in ALe(b) synthesis. clsresource.comnih.govgenecards.orggu.seoup.com

ABO Glycosyltransferase Specificities: The A-transferase (GTA) and B-transferase (GTB) are highly specific for their respective nucleotide-sugar donors. nih.govnih.gov GTA specifically recognizes and transfers N-acetylgalactosamine (GalNAc) from UDP-GalNAc, while GTB recognizes and transfers galactose (Gal) from UDP-Gal. wikipedia.orgresearchgate.net Both enzymes, however, utilize the same acceptor substrate: the H antigen, which consists of a fucose linked α(1,2) to a terminal galactose. researchgate.netnih.gov The ability of these enzymes to distinguish between UDP-GalNAc and UDP-Gal is determined by key amino acid residues in their active sites, particularly at position 266. proteopedia.orgnih.gov

Genetic Determinants of Blood Group Type 1 Chain Ale B Expression

Allelic Variations and Genetic Polymorphisms of Associated Genes

The FUT3 gene, also known as the Lewis gene, is located on chromosome 19 and encodes for α(1,3/4)-fucosyltransferase (FUTIII). wikipedia.orgontosight.ai This enzyme is essential for the synthesis of Lewis antigens by adding a fucose molecule to a precursor oligosaccharide. wikipedia.orgontosight.ai The functional dominant allele is designated as Le, while the non-functional recessive allele is le. wikipedia.org The presence of at least one functional Le allele is a prerequisite for the production of any Lewis antigen, including the precursor to ALe(b).

Numerous single nucleotide polymorphisms (SNPs) have been identified within the FUT3 gene that can lead to a non-functional or weakly active enzyme, resulting in the Lewis-negative phenotype (Le(a-b-)). researchgate.netscielo.br The distribution of these inactivating mutations varies among different ethnic populations. researchgate.netscielo.br For instance, mutations such as T59G, G508A, and T1067A are common causes of the Lewis-negative phenotype. researchgate.netscielo.brnih.gov

Interactive Table: Common FUT3 Alleles and their Functional Consequences

| Allele | Key Polymorphism(s) | Enzyme Activity | Resulting Phenotype Contribution |

| Le | Wild-type | Active α(1,3/4)-fucosyltransferase | Can produce Lewis antigens |

| le | Various SNPs (e.g., T59G, G508A, T1067A) | Inactive or weakly active enzyme | Lewis-negative (Le(a-b-)) |

| le59,508 | T59G and G508A | Inactive enzyme | Common in East Asian and African populations |

| le202,314 | T202C and C314T | Inactive enzyme | Found mainly in European populations |

The FUT2 gene, or Secretor gene, is also located on chromosome 19 and encodes α(1,2)-fucosyltransferase (FUTII). wikipedia.org This enzyme is responsible for adding a fucose to the terminal galactose of type 1 precursor chains in secretory tissues, creating the H type 1 antigen. frontiersin.orgnih.gov The presence of a functional dominant allele, Se, allows for the secretion of ABH antigens into bodily fluids. ndnr.comnih.gov Individuals who are homozygous for a non-functional recessive allele, se, are termed "non-secretors" and cannot produce the H type 1 antigen in their secretions. frontiersin.orgndnr.com

The most common non-functional se allele in many populations, particularly Caucasians, contains a nonsense mutation (G428A), which results in a premature stop codon. nih.govnih.gov Other inactivating mutations exist and contribute to the non-secretor phenotype in different ethnic groups. nih.gov The secretor status is critical for the synthesis of ALe(b) because the H type 1 antigen, produced by the FUTII enzyme, is the direct precursor for the addition of the final fucose by the FUTIII enzyme to form the Le(b) structure, which is then further modified to ALe(b). wikipedia.org

Interactive Table: Common FUT2 Alleles and their Functional Consequences

| Allele | Key Polymorphism(s) | Enzyme Activity | Resulting Phenotype Contribution |

| Se | Wild-type | Active α(1,2)-fucosyltransferase | Secretor (produces H type 1 antigen) |

| se | G428A (W143X) | Inactive enzyme | Non-secretor (cannot produce H type 1 antigen) |

| Other se alleles | Various mutations | Inactive enzyme | Non-secretor |

The ABO gene on chromosome 9 determines an individual's ABO blood group by encoding glycosyltransferases that add a final sugar to the H antigen. nih.govwikipedia.org The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase, which adds N-acetylgalactosamine to the H antigen to form the A antigen. nih.govwikipedia.org The B allele encodes an α-1,3-galactosyltransferase, which adds D-galactose to the H antigen to create the B antigen. nih.govwikipedia.org The O allele is generally a result of a frameshift mutation (a deletion of guanine-258) that leads to a non-functional enzyme, leaving the H antigen unmodified. nih.govwikipedia.orgsigmaaldrich.com

For the expression of ALe(b), an individual must possess a functional A allele. This is because the "A" in ALe(b) refers to the presence of the A antigen structure on the Le(b) backbone. Therefore, only individuals with blood group A or AB can express ALe(b).

Interactive Table: Major ABO Alleles and their Glycosyltransferase Activity

| Allele | Encoded Enzyme | Enzyme Function | Resulting Antigen on H precursor |

| A | α-1,3-N-acetylgalactosaminyltransferase | Adds N-acetylgalactosamine | A antigen |

| B | α-1,3-galactosyltransferase | Adds D-galactose | B antigen |

| O | Non-functional protein | No sugar added | H antigen remains |

Transcriptional and Translational Regulation of Glycosyltransferases

The expression of the glycosyltransferases encoded by the FUT2, FUT3, and ABO genes is a highly regulated process. glycopedia.eunih.gov While much is known about the genetic polymorphisms that affect enzyme function, the specific mechanisms governing the transcription and translation of these genes are still being elucidated.

Regulation occurs at multiple levels, including the transcriptional control by transcription factors that bind to promoter and enhancer regions of the genes, and post-transcriptional modifications. nih.govnih.gov For instance, DNA methylation, an epigenetic mechanism, can influence the expression of FUT3. nih.gov The availability of sugar nucleotide donors, which are the substrates for glycosyltransferases, and the localization and activity of these enzymes within the Golgi apparatus are also critical regulatory factors. nih.gov The expression of these enzymes is tissue-specific and can be developmentally regulated, leading to variations in antigen expression in different parts of the body and at different life stages. glycopedia.eunih.gov

Gene Interactions Influencing Lewis Phenotype Expression

The final Lewis phenotype, including the expression of ALe(b), is a classic example of gene interaction, specifically epistasis, where the expression of one gene is dependent on the function of another. wikipedia.orgscielo.br The synthesis of ALe(b) requires the coordinated action of the enzymes encoded by the FUT3, FUT2, and ABO genes.

The pathway begins with a type 1 precursor chain. For ALe(b) to be synthesized, the following must occur:

An individual must have at least one functional Se allele (FUT2) to produce the FUTII enzyme, which converts the type 1 precursor to H type 1 antigen. wikipedia.org

The individual must also possess at least one functional Le allele (FUT3) to produce the FUTIII enzyme. This enzyme then adds a fucose to the H type 1 antigen to form the Le(b) antigen. wikipedia.org The FUTII enzyme activity is generally more efficient than FUTIII, so in individuals with both functional genes, the precursor is preferentially converted to H type 1 and subsequently to Le(b). wikipedia.org

Finally, the individual must have a functional A allele (ABO) to produce the A-transferase, which adds an N-acetylgalactosamine to the Le(b) antigen, resulting in the ALe(b) antigen. oup.combritannica.com

If an individual is a non-secretor (sese), they cannot produce the H type 1 precursor for Le(b) synthesis, and therefore cannot express ALe(b). wikipedia.org Similarly, individuals with a Lewis-negative genotype (lele) lack the FUTIII enzyme necessary to create the Le(b) structure, also preventing ALe(b) expression. nih.gov Lastly, individuals with blood group O or B lack the necessary A-transferase to complete the ALe(b) structure. oup.com

Molecular Structure and Conformational Analysis of Blood Group Type 1 Chain Ale B

Methodologies for Structural Elucidation

The precise structural determination of complex carbohydrates like ALe(b) relies on a multi-pronged approach, integrating data from various spectroscopic and chromatographic methods.

While specific NMR data for ALe(b) is highly detailed and found in specialized research, the general approach confirms the sequence and linkages of the constituent monosaccharides. elicityl-oligotech.com The purity of commercially available ALe(b) standards is often confirmed by NMR, ensuring greater than 90% purity for research applications. elicityl-oligotech.com

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and sequence of oligosaccharides. nih.govlcms.cz Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) provide complementary information. nih.govlcms.cz

MS analysis of ALe(b) confirms its monosaccharide composition, which includes three hexose (B10828440) (Hex), two N-acetylhexosamine (HexNAc), and two deoxyhexose (dHex) units. nih.gov The permethylated mass of ALe(b) has been determined to be 1496.77224962. nih.gov Tandem MS (MS/MS) is particularly useful for sequencing, where the parent ion is fragmented, and the resulting daughter ions provide information about the glycosidic linkages and branching patterns. researchgate.net For example, the fragmentation patterns can distinguish between different isomers.

| Technique | Application in ALe(b) Analysis |

| FAB-MS | Provides molecular weight information and fragmentation patterns for sequencing. |

| MALDI-TOF MS | Used for rapid and sensitive determination of molecular weight, often used in high-throughput screening. nih.gov |

| ESI-MS/MS | Offers detailed structural information through fragmentation analysis, enabling the sequencing of the oligosaccharide chain and identification of branching points. lcms.czresearchgate.net |

Chromatographic techniques are essential for the purification and separation of ALe(b) from complex biological mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose. researchgate.net Affinity chromatography, a powerful separation technique, utilizes the specific binding of an antibody to its target antigen. nih.gov For instance, an anti-Leb monoclonal antibody can be used to specifically isolate and purify ALe(b)-containing structures. nih.gov This method is highly effective in separating ALe(b) from other related blood group antigens. nih.gov Paper chromatography has also been explored as a method for separating blood components based on their interactions with antibodies immobilized on the paper. researchgate.net

| Technique | Principle and Application for ALe(b) |

| HPLC | Separates molecules based on their differential partitioning between a stationary and a mobile phase, allowing for the purification of ALe(b). |

| TLC | A simple and rapid method for separating and identifying oligosaccharides based on their polarity. |

| Affinity Chromatography | Utilizes specific antibody-antigen interactions to achieve high-purity isolation of ALe(b). nih.govgoogle.com |

Identification of Glycosphingolipid and Glycoprotein Carriers

The ALe(b) antigen is not a free-standing molecule within the body but is attached to carrier molecules, primarily glycosphingolipids and glycoproteins, on the surface of cells. nih.govuwyo.eduglycoforum.gr.jp

Glycosphingolipids: ALe(b) is frequently found as a component of glycosphingolipids, which are complex lipids containing a carbohydrate moiety. nih.gov In this form, the ALe(b) oligosaccharide is linked to a ceramide lipid anchor, which integrates it into the cell membrane. These glycosphingolipids are particularly abundant on the surface of red blood cells and epithelial cells. nih.gov The PubChem database classifies Blood group type 1 chain ALe(b) as a glycosphingolipid of the lacto series. nih.gov

Glycoproteins: ALe(b) can also be attached to proteins to form glycoproteins. uwyo.eduyoutube.com In this case, the oligosaccharide chain is covalently linked to specific amino acid residues (like asparagine or serine/threonine) of a protein. nih.gov These glycoproteins are present on cell surfaces and are also found in soluble form in bodily secretions like saliva in individuals who are "secretors". nih.gov Mucin proteins are a common carrier of ALe(b) antigens in secretions. researchgate.net

Glycosidic Linkages and Anomeric Configurations

The specific arrangement of monosaccharides in ALe(b) is defined by the glycosidic linkages that connect them. wikipedia.orguzh.chkhanacademy.org A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group. wikipedia.orgkhanacademy.org The orientation of this bond, either alpha (α) or beta (β), is known as the anomeric configuration and is crucial for the molecule's three-dimensional shape and biological function. nih.gov

The structure of Blood group type 1 chain ALe(b) is a branched heptasaccharide with the following sequence and linkages:

α-L-Fucp-(1->2)-[α-D-GalpNAc-(1->3)]-β-D-Galp-(1->3)-[α-L-Fucp-(1->4)]-β-D-GlcpNAc-(1->3)-β-D-Galp-(1->4)-D-Glcp nih.gov

This can be broken down as follows:

A fucose (Fuc) residue is linked α(1->2) to a galactose (Gal) residue.

An N-acetylgalactosamine (GalNAc) residue is linked α(1->3) to the same galactose residue, creating a branch.

This branched galactose is linked β(1->3) to an N-acetylglucosamine (GlcNAc) residue.

Another fucose residue is linked α(1->4) to this GlcNAc residue.

The GlcNAc residue is linked β(1->3) to another galactose residue.

This galactose is linked β(1->4) to a glucose (Glc) residue at the reducing end.

The type 1 chain designation refers to the Galβ(1->3)GlcNAc core structure. nih.gov

| Linkage | Anomeric Configuration | Connected Monosaccharides |

| 1->2 | α | L-Fucose to D-Galactose |

| 1->3 | α | D-N-acetylgalactosamine to D-Galactose |

| 1->3 | β | D-Galactose to D-N-acetylglucosamine |

| 1->4 | α | L-Fucose to D-N-acetylglucosamine |

| 1->3 | β | D-N-acetylglucosamine to D-Galactose |

| 1->4 | β | D-Galactose to D-Glucose |

Spatial and Temporal Distribution of Blood Group Type 1 Chain Ale B

Tissue-Specific Expression Patterns

The distribution of Blood Group Type 1 Chain ALe(b) is highly specific to certain tissues and organs, reflecting the differential expression of the necessary fucosyltransferase enzymes.

Gastrointestinal Tract Mucosa (e.g., Small Intestine, Pyloric and Duodenal Mucosae)

The gastrointestinal tract is a primary site of ALe(b) expression. In individuals who are secretors (possessing a functional FUT2 gene), the ALe(b) antigen is abundantly expressed in the mucosa of the small intestine, as well as the pyloric and duodenal mucosae. aacrjournals.org The expression of Lewis b (Leb) antigens, a component of the ALe(b) structure, shows a gradient along the colon, with abundant expression in the proximal colon and fainter expression in the distal colon. nih.gov However, in the distal colon, Leb expression increases during the development of adenoma and continues to rise with cancer progression. nih.gov This altered expression pattern in cancerous tissue highlights the role of these antigens in pathological processes.

The synthesis of Lewis antigens, including ALe(b), occurs mainly in the epithelial cells of the digestive tract. nih.gov From there, they can be transferred to the plasma and subsequently adsorbed onto the surface of red blood cells. nih.gov

Respiratory and Genitourinary Tract Epithelia

The epithelia of the respiratory and genitourinary tracts are also significant sites of ALe(b) expression. scielo.br The FUT2 and FUT3 genes are expressed in glandular epithelia, leading to the synthesis and secretion of Lewis antigens in these locations. wikipedia.org Studies have shown that both nasal and oral vaccination can induce antibody responses in the male urogenital tract, suggesting the presence of an immune system capable of recognizing antigens in this area. nih.gov Furthermore, specific antibodies can be produced on the epithelium of the urinary tract. nih.gov

Exocrine Secretions (e.g., Saliva, Plasma)

ALe(b) is a secreted antigen found in various exocrine secretions. In individuals with the secretor phenotype, ALe(b) is present in saliva. nih.gov The Lewis antigens are synthesized by exocrine epithelial cells and then circulate in body fluids, including plasma. nih.govgenecards.org From the plasma, these antigens can be adsorbed onto the surface of red blood cells, determining an individual's Lewis blood phenotype. nih.gov The concentration and presence of Lewis antigens in saliva and plasma are often used for Lewis blood group typing. nih.gov

Other Organs and Tissues (e.g., Liver, Pancreas, Kidney, Endometrium)

Expression of ALe(b) extends to several other organs and tissues. Lewis antigens are expressed on the endothelium, in the kidney, and in the genitourinary and gastrointestinal epithelium. wikipedia.org The liver and pancreas also show expression of Lewis antigens. nih.gov In the pancreas, the expression pattern of Lewis antigens is maintained in cancerous tissue, although it is restricted to the luminal surface of ducts or duct-like structures. nih.gov Pancreatic endometriosis, a condition where endometrial-like tissue is found in the pancreas, is a rare occurrence. nih.gov

The endometrium, the inner lining of the uterus, also exhibits expression of Lewis-related antigens. Progesterone (B1679170) resistance, a factor in the progression of endometriosis, may be linked to inflammatory conditions in the pelvic peritoneal microenvironment that affect progesterone receptor expression. nih.gov

Cellular Localization and Subcellular Compartmentation (e.g., Golgi Apparatus)

The synthesis of the Blood Group Type 1 Chain ALe(b) antigen is a stepwise process that occurs within the subcellular compartments of the cell, specifically the Golgi apparatus. The fucosyltransferase enzymes, FUT2 and FUT3, which are critical for ALe(b) synthesis, are located in the Golgi. nih.gov The FUT2 enzyme is found in the proximal Golgi, where it acts on the type 1 precursor chain. nih.gov Subsequently, the FUT3 enzyme, which can be predominant in the distal Golgi, completes the synthesis of the Lewis b component of the ALe(b) antigen. nih.gov This spatial separation of enzymatic activity within the Golgi apparatus allows for the sequential modification of the oligosaccharide chain, leading to the final ALe(b) structure.

Developmental Expression and Modulation

The expression of Blood Group Type 1 Chain ALe(b) is subject to developmental regulation and can be modulated by various physiological and pathological conditions. During infancy, the expression of Lewis antigens on red blood cells is weak and develops over the first few years of life. youtube.com It takes approximately six to seven years for the full expression of Lewis antigens to be established. youtube.com

Expression can also change during pregnancy. nih.gov Furthermore, altered expression of Lewis antigens, including ALe(b), is frequently observed in cancer. nih.gov For instance, in the distal colon, the expression of Lewis b antigen is upregulated in adenomas and carcinomas compared to normal tissue. nih.gov This oncodevelopmental regulation suggests that these carbohydrate structures play a role in both normal development and malignant transformation.

Immunological Recognition and Antigenic Specificity of Blood Group Type 1 Chain Ale B

Immunodominant Carbohydrate Determinants

The immunodominant monosaccharides of the ALe(b) antigen are L-Fucose (Fuc) and N-acetylgalactosamine (GalNAc) nih.gov. The specific linkages of these sugars to the underlying oligosaccharide chain are critical for its antigenic specificity. The ALe(b) structure is synthesized when fucosyltransferase III (FUTIII) adds a fucose molecule via an α1→4 glycosidic bond to the subterminal N-acetylglucosamine (GlcNAc) of the H type 1 carbohydrate, which already carries a fucose residue and the A antigen determinant nih.gov. This results in a branched structure where both fucose and N-acetylgalactosamine are key components of the epitope recognized by the immune system. The presence of these terminal sugars, particularly the spatial arrangement created by the dual fucosylation, defines the unique antigenic surface of ALe(b).

Antibody Binding Characteristics and Epitope Mapping

The interaction between the ALe(b) antigen and specific antibodies is a highly precise process, fundamental to blood group serology and immune responses. Epitope mapping studies aim to identify the specific three-dimensional structure on the antigen that is recognized by an antibody wikipedia.orgtau.ac.ilnottingham.ac.uk.

Monoclonal antibodies are invaluable tools for dissecting the fine specificity of antigen-antibody interactions. While specific monoclonal antibodies for ALe(b) are less commonly cited in general literature compared to those for A, B, or H antigens, the principles of their specificity are well-established biotium.comnih.govthermofisher.com. A monoclonal antibody specific for ALe(b) would recognize a conformational epitope created by the unique arrangement of the terminal N-acetylgalactosamine and the two fucose residues on the type 1 carbohydrate chain. The binding affinity and specificity of such an antibody would be dependent on the precise fit between the antibody's antigen-binding site and this complex carbohydrate structure. The development of monoclonal antibodies with high specificity for various blood group antigens, including the Lewis b antigen, has been crucial for blood typing and research abeomics.comresearchgate.net.

Table 1: Characteristics of Monoclonal Antibodies in Blood Group Antigen Recognition

| Characteristic | Description |

|---|---|

| Specificity | Recognition of a single, unique epitope on the antigen. |

| Homogeneity | All antibody molecules are identical, ensuring consistent binding. |

| Application | Used in blood typing, antigen detection, and research to understand antigen structure. |

| Production | Produced by hybridoma technology, ensuring a continuous and specific supply. |

Lectin-Carbohydrate Interactions and Binding Profiles

Lectins are proteins that bind specifically to carbohydrate structures and are instrumental in identifying and characterizing blood group antigens nih.govnih.govresearchgate.netresearchgate.netbbguy.org. Their interaction with the ALe(b) antigen is determined by the presence of specific sugar residues, particularly fucose.

Several lectins are known to bind to fucose residues, which are key components of the ALe(b) antigen. These lectins exhibit varying degrees of specificity for the linkage of the fucose residue.

Ulex europaeus agglutinin I (UEA-I): This lectin has a strong preference for α(1,2)-linked fucose residues, a structural component of the H antigen precursor to ALe(b) clinisciences.comvectorlabs.come-immunohistochemistry.infovectorlabs.com.

Aleuria aurantia lectin (AAL): AAL is a fungal lectin that recognizes fucose in various linkages, including α-1,2, α-1,3, α-1,4, and α-1,6 nih.govdrexel.edunih.govmedicago.sevectorlabs.com. This broad specificity allows it to bind to the fucosylated structures within the ALe(b) antigen.

Lotus tetragonolobus lectin (LTL): This lectin is noted for its preference for Lewis x structures, which involve an α(1,3)-linked fucose nih.gov.

Table 2: Binding Specificities of Select Fucose-Recognizing Lectins

| Lectin | Primary Fucose Linkage Specificity |

|---|---|

| Ulex europaeus agglutinin I (UEA-I) | α(1,2)-Fucose |

| Aleuria aurantia lectin (AAL) | α-1,2; α-1,3; α-1,4; α-1,6 Fucose |

| Lotus tetragonolobus lectin (LTL) | α(1,3)-Fucose (in Lewis x) |

| Aspergillus oryzae lectin (AOL) | Broad fucose specificity, including core fucose |

| Lens culinaris agglutinin (LCA) | Core fucose |

The specific binding properties of lectins make them essential reagents for the detection and characterization of blood group antigens like ALe(b) in various biological samples nih.gov. Lectins are used in a range of techniques, including:

Hemagglutination Assays: Lectins can agglutinate red blood cells expressing the target carbohydrate, a fundamental technique in blood typing nih.govlornelabs.com.

Immunohistochemistry and Immunocytochemistry: Labeled lectins can be used to visualize the distribution of ALe(b) antigens in tissues and on cells biotium.com.

Affinity Chromatography: Immobilized lectins can be used to purify glycoproteins and glycolipids carrying the ALe(b) antigen.

Glycan Arrays: Lectins are used to probe microarrays of different glycans to determine their binding profiles and specificities in detail.

The use of a panel of lectins with different fucose linkage specificities can provide detailed structural information about the ALe(b) antigen present in a sample.

Biological Roles and Molecular Interactions of Blood Group Type 1 Chain Ale B

Mechanisms in Cell-Cell Adhesion

While direct studies on the role of the ALe(b) antigen in cell-cell adhesion are limited, the involvement of its core structure, the Lewis b (Le(b)) antigen, in such interactions is well-documented. Lewis antigens have been shown to play a role in neutrophil binding and their migration across the endothelial lining of blood vessels. nih.gov This process is crucial for the inflammatory response, where white blood cells move from the bloodstream into tissues to fight infection. The interaction is mediated by selectins, a family of cell adhesion molecules that recognize specific carbohydrate structures. nih.gov The fucosylated nature of the ALe(b) antigen makes it a potential ligand for such interactions, suggesting a role in mediating transient cell-cell adhesions that are vital for immune surveillance and response. nih.gov

Receptor Function in Pathogen Binding and Host-Microbe Interactions

The ALe(b) antigen is a prominent example of a host cell surface glycan that is exploited by pathogens as a receptor for attachment, a critical first step in the infection process.

Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer, utilizes the ALe(b) antigen as a key receptor for adhesion to the gastric epithelium. nih.gov This interaction is mediated by the bacterial outer membrane protein known as the Blood group antigen-binding adhesin (BabA). youtube.com

The BabA adhesin specifically recognizes and binds to the fucosylated structures of the Lewis b antigen, which is a core component of ALe(b). youtube.comwikipedia.org This binding is crucial for the initial attachment and long-term colonization of H. pylori in the stomach. nih.gov Studies have shown that the expression of BabA is associated with more severe clinical outcomes of H. pylori infection. nih.gov The interaction between BabA and ALe(b) is a well-characterized example of how a pathogen has evolved to recognize a specific host glycan for its own benefit.

Research has identified different types of BabA-producing H. pylori strains. "Generalist" strains can bind to Le(b), ALe(b), and BLe(b) antigens, while "specialist" strains bind exclusively to ALe(b). wikipedia.org This specificity is determined by the amino acid sequence of the BabA protein. wikipedia.org The BabA-ALe(b) interaction is not only important for bacterial attachment but also for the subsequent delivery of bacterial virulence factors, such as the CagA oncoprotein, into the host cells, which contributes to the pathogenesis of H. pylori-related diseases. youtube.com

| Bacterial Adhesin | Host Receptor | Significance of Interaction |

|---|---|---|

| Blood group antigen-binding adhesin (BabA) | Blood group type 1 chain ALe(b) | Initial attachment and colonization of the gastric mucosa, delivery of virulence factors. nih.govyoutube.com |

Noroviruses are a leading cause of acute gastroenteritis worldwide and exhibit a high degree of genetic diversity. nih.gov These viruses recognize histo-blood group antigens (HBGAs), including the ALe(b) antigen, as receptors for infection. isbtweb.org The binding of noroviruses to HBGAs is strain-specific, meaning different viral genotypes have distinct binding patterns to various HBGAs. isbtweb.orgkristujayanti.edu.in

The viral capsid protein (VP1) is responsible for this interaction. isbtweb.org The P domain of the VP1 protein contains the binding sites for HBGAs. isbtweb.org Structural studies have revealed the molecular basis for the recognition of Lewis antigens by noroviruses. isbtweb.org For genogroup I (GI) noroviruses, the Lewis b antigen is a commonly recognized ligand. nih.gov The interaction involves specific amino acid residues in the viral capsid that form hydrogen bonds with the sugar residues of the ALe(b) antigen. isbtweb.org This binding is thought to be a critical step in the viral life cycle, facilitating viral entry into host cells. isbtweb.org The diversity in HBGA binding among different norovirus strains may explain the patterns of susceptibility to infection observed in human populations. kristujayanti.edu.in

| Virus | Viral Protein | Host Receptor | Significance of Interaction |

|---|---|---|---|

| Norovirus (Genogroup I) | Capsid Protein (VP1) | Blood group type 1 chain ALe(b) and other HBGAs | Viral attachment and entry into host cells. isbtweb.orgnih.gov |

Glycosylation Changes in Cellular Differentiation and Physiological Processes

The expression of cell surface glycans, including the ALe(b) antigen, is not static and undergoes significant changes during cellular differentiation and various physiological processes. These changes in the "glycome" are tightly regulated and play a crucial role in development and tissue homeostasis. researchgate.net

During embryonic development, there is a dynamic and programmed alteration in the expression of various genes, including those responsible for glycosylation. nih.gov The expression of Lewis antigens, for instance, changes significantly from the fetal stage to adulthood. Newborns are typically Lewis a and Lewis b negative on their red blood cells, with the adult phenotype being established by around the age of six. youtube.com This developmental regulation suggests a specific role for these antigens at different life stages.

Furthermore, changes in Lewis antigen expression have been observed during pregnancy. kristujayanti.edu.in The expression of Le(b) on red blood cells can be diminished, possibly due to hormonal changes and alterations in plasma lipoproteins that carry these antigens. kristujayanti.edu.in

Cellular differentiation is often accompanied by specific changes in glycosylation patterns. researchgate.net For example, the differentiation of intestinal epithelial cells is associated with an increase in fucosylated and sialylated glycans. researchgate.net As cells differentiate, the enzymes responsible for synthesizing complex glycans like ALe(b), known as glycosyltransferases, are differentially expressed. This leads to a remodeling of the cell surface, which in turn can affect cell-cell interactions, receptor function, and signaling pathways. researchgate.net

Role in Tissue Glycoconjugate Diversity

The ALe(b) antigen is part of the vast and complex array of glycoconjugates that are expressed on the surface of cells and secreted into body fluids. isbtweb.org This diversity is a result of the combinatorial nature of glycan synthesis, where different monosaccharides are linked in various sequences and linkages by a battery of glycosyltransferases.

Histo-blood group antigens, including ALe(b), are found in most epithelial tissues, and their distribution and type are influenced by the individual's genetic makeup, specifically their ABO, Lewis, and Secretor status. nih.gov These antigens are not only present on red blood cells but are also widely distributed in the gastrointestinal tract, respiratory tract, and genitourinary tract. wikipedia.orgyoutube.com

The expression of ALe(b) and other HBGAs on mucosal surfaces contributes to the diversity of the glycocalyx, the carbohydrate-rich layer that covers the cell surface. This diversity is thought to play a role in the interactions with commensal microbiota and in providing a first line of defense against pathogens. nih.gov The specific pattern of glycans expressed in a particular tissue can influence which microorganisms can colonize that site. The tissue-specific expression of ALe(b) contributes to the unique "glycan fingerprint" of different organs and tissues, reflecting their specialized functions. nih.gov

Advanced Research Methodologies for Blood Group Type 1 Chain Ale B Studies

Glycan Array Technologies for Binding Specificity Analysis

Glycan array technology has emerged as a powerful high-throughput platform for investigating the binding specificities of proteins to a wide range of carbohydrate structures, including ALe(b). nih.govzbiotech.comnih.govresearchgate.net These microarrays consist of a collection of purified glycans immobilized on a solid surface, allowing for the simultaneous screening of interactions with lectins, antibodies, or pathogens. nih.govresearchgate.net

The process involves incubating a fluorescently labeled glycan-binding protein on the array. The amount of bound protein to each glycan spot is then quantified by measuring fluorescence, providing a detailed profile of binding affinities. nih.gov This methodology has been instrumental in characterizing the interactions between ALe(b) and various biological entities. For instance, glycan arrays have been pivotal in studying the binding of pathogens like Helicobacter pylori and noroviruses to host glycans. nih.govoup.com

Studies have shown that different genotypes of noroviruses exhibit distinct patterns of histo-blood group antigen (HBGA) binding. nih.govnih.govoup.com Notably, the Lewis b antigen is a common ligand for genogroup I norovirus strains, highlighting its critical role in viral pathogenesis. nih.govnih.gov The structural basis for this interaction has been further elucidated through co-crystallization studies of norovirus P domain proteins with ALe(b) and related oligosaccharides. plos.org

Table 1: Pathogen Binding to ALe(b) Determined by Glycan Array Analysis

| Pathogen/Protein | ALe(b) Binding | Key Findings |

| Helicobacter pylori | Yes | Binds to a variety of neolacto-based carbohydrate structures, including ALe(b). nih.govoup.com |

| Norovirus (Genogroup I) | Yes | ALe(b) is a common ligand for all genogroup I strains, suggesting a crucial role in infection. nih.govnih.gov |

| Norovirus (Genogroup II, GII.9) | Yes | The P domain of the VA207 strain interacts with ALe(b) through the α-1,3 fucose epitope. plos.org |

This technology not only identifies primary binding partners but also allows for the fine-tuning of specificity, revealing how modifications to the glycan structure can alter binding affinity. nih.gov The data generated from glycan arrays are often complex, necessitating bioinformatics tools for analysis to decipher the intricate rules governing protein-glycan interactions. nih.govnih.govresearchgate.net

Immunohistochemical Staining and Localization Techniques

Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific antigens, such as ALe(b), within tissue sections. abcam.comnih.govresearchgate.net This method utilizes monoclonal antibodies that specifically bind to the ALe(b) antigen. nih.gov The antibody-antigen complex is then detected using an immunoperoxidase assay or other visualization systems, allowing for the precise localization of the antigen within the tissue architecture. abcam.comnih.gov

IHC studies have been crucial in mapping the expression of ALe(b) in various normal and malignant tissues. nih.gov For example, research has shown that ALe(b) is expressed in the gastrointestinal tract, including the gastric mucosa and colon. nih.govwikipedia.orgnih.gov In the colon, its expression is gradient, being more abundant in the proximal colon than the distal part. nih.govoup.com

Furthermore, IHC has revealed altered expression patterns of ALe(b) in cancerous tissues. In gastric adenocarcinomas, the expression of Lewis antigens is often modified compared to normal gastric mucosa. nih.gov Similarly, in the distal colon, ALe(b) expression increases during the progression from adenoma to carcinoma. oup.com This technique is also vital for the prognostic evaluation of certain cancers, where the expression pattern of blood group antigens can correlate with patient survival. nih.gov

Table 2: Immunohistochemical Localization of ALe(b) in Human Tissues

| Tissue | Localization | Key Findings |

| Stomach | Gastric Mucosa | Expression is altered in gastric adenocarcinomas compared to normal tissue. nih.gov |

| Colon | Proximal and Distal Colon | Gradient expression, with higher levels in the proximal colon. nih.govoup.com Expression increases in distal colon adenomas and carcinomas. oup.com |

| Pancreas | Large Ducts | ALe(b) is expressed in the large pancreatic ducts. nih.gov |

| Kidney | Not typically expressed | Lea antigen is predominantly expressed in the proximal convoluted tubules. nih.gov |

Molecular Cloning and Overexpression of Glycosyltransferases

The synthesis of the ALe(b) antigen is a multi-step enzymatic process controlled by specific glycosyltransferases. sigmaaldrich.com The key enzymes involved are fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes. wikipedia.orgfrontiersin.orgnih.gov Molecular cloning and overexpression of these glycosyltransferase genes are fundamental research methodologies for understanding their function and substrate specificity. nih.govnih.govmdpi.com

The process involves isolating the gene of interest, such as FUT2 or FUT3, and inserting it into an expression vector, which is then introduced into a host system like E. coli or mammalian cells. mdpi.comorigene.com This allows for the production of large quantities of the enzyme for characterization. mdpi.com Functional analysis of the overexpressed glycosyltransferases can then be performed to confirm their catalytic activity and their role in synthesizing specific glycan structures like ALe(b). sigmaaldrich.commdpi.com

For instance, the cloning and expression of FUT2 have confirmed its role as an α(1,2)fucosyltransferase responsible for creating the H type 1 antigen, the precursor for ALe(b). wikipedia.orgresearchgate.net Similarly, the functional characterization of the FUT3 enzyme has demonstrated its α(1,4)fucosyltransferase activity, which adds the final fucose to the H type 1 antigen to form ALe(b). frontiersin.orgnih.gov These studies are essential for dissecting the molecular pathways of ALe(b) biosynthesis. oup.com

Genetic Engineering and Gene Editing Approaches for Glycan Modification

Genetic engineering and gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the study of glycobiology by enabling precise modifications to the genes that control glycan synthesis. youtube.comyoutube.com These tools allow for the targeted knockout, knockdown, or modification of glycosyltransferase genes like FUT2 and FUT3 to study the functional consequences on ALe(b) expression. nih.govnih.govnih.gov

By creating cell lines or animal models with specific genetic alterations, researchers can investigate the direct impact of the absence or modification of a particular glycosyltransferase on the cellular glycome. nih.govmdpi.com For example, using CRISPR-Cas9 to knock out the FUT2 gene would result in a non-secretor phenotype, preventing the synthesis of the H type 1 precursor and, consequently, the ALe(b) antigen. wikipedia.org

These genetic manipulation techniques are invaluable for understanding the roles of ALe(b) in various biological processes, including cell adhesion, immune recognition, and pathogen binding. nih.gov They also hold therapeutic potential, as demonstrated by the approval of CRISPR-based therapies for blood disorders, suggesting future applications in modifying cell surface glycans for therapeutic benefit. nihr.ac.ukwikipedia.org The ability to precisely edit the genes responsible for ALe(b) synthesis opens up new avenues for both basic research and the development of novel therapeutic strategies. mdpi.com

In Vitro and Ex Vivo Organ/Tissue Perfusion Models

In vitro and ex vivo organ and tissue perfusion models provide a valuable platform for studying the biological roles of ALe(b) in a more physiologically relevant context than simple cell cultures. nih.govresearchgate.net These models, particularly ex vivo organ perfusion, involve maintaining the viability and function of an isolated organ outside the body by perfusing it with a nutrient- and oxygen-rich solution. nih.govfrontiersin.orgbohrium.com

This methodology allows researchers to investigate the interactions of pathogens, toxins, or therapeutic agents with the ALe(b) antigen expressed on the surfaces of cells within the intact tissue architecture of an organ like the lung or kidney. nih.govnih.gov For example, an ex vivo perfused human stomach or intestinal segment could be used to study the adhesion of Helicobacter pylori or noroviruses to the mucosal surface and the role of ALe(b) in this process under near-physiological conditions. frontiersin.org

These models offer a bridge between in vitro experiments and in vivo studies, allowing for controlled experimental manipulations that would not be possible in a living organism. nih.govresearchgate.net The ability to monitor physiological parameters in real-time and collect tissue samples for analysis makes organ perfusion an extremely powerful tool for translational research related to ALe(b) and its involvement in health and disease. nih.govfrontiersin.org

Q & A

Advanced Research Question

- Cell lines : CRISPR-edited HEK293 cells expressing FUT2 and ABO isoforms mimic in vivo glycosylation.

- Enzyme kinetics : Recombinant glycosyltransferases are assayed for Km/Vmax using UDP-sugar donors and synthetic acceptors .

- Knockout models : FUT2−/− mice crossed with humanized ABO transgenes reveal compensatory pathways .

How can ALe(b) research inform clinical correlations in hematologic disorders, and what confounding variables must be controlled?

Advanced Research Question

ALe(b) may act as a receptor for pathogens (e.g., Helicobacter pylori) or modulate immune responses. In studies linking ALe(b) to disease susceptibility:

- Confounders : Stratify by age, comorbidities (e.g., autoimmune disorders), and medication use (e.g., immunosuppressants) .

- Endpoint validation : Use time-to-event analysis for prognostic studies, adjusting for competing risks .

What guidelines ensure standardization of ALe(b) research in multi-center studies?

Advanced Research Question

Adhere to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.